(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Description
IUPAC Naming Conventions
The systematic IUPAC name (4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride reflects its structural complexity. The name specifies:
- Stereochemistry : The 4aR and 7aS descriptors denote the absolute configuration at the 4a and 7a positions of the fused bicyclic system.
- Core scaffold : The octahydrothieno[3,4-b]pyrazine backbone consists of a sulfur-containing thieno ring fused to a pyrazine ring, both fully saturated.
- Substituents : A benzyl group (1-benzyl) is attached to the pyrazine nitrogen, and two sulfonyl oxygen atoms (6,6-dioxide) modify the thieno ring.
- Salt form : The dihydrochloride designation indicates protonation of two basic nitrogen atoms, forming a crystalline salt.
Common Alternative Designations
This compound is also referenced as:
Registry Identifiers
Molecular Structure
Molecular Formula and Composition
The molecular formula C₁₃H₂₀Cl₂N₂O₂S (MW = 339.28 g/mol) confirms the presence of:
- 13 carbon atoms : Including a benzyl aromatic ring and aliphatic bicyclic system.
- Two chlorine atoms : From the dihydrochloride counterions.
- Sulfur and oxygen atoms : Part of the thieno[3,4-b]pyrazine 6,6-dioxide scaffold.
| Component | Count | Role |
|---|---|---|
| Carbon (C) | 13 | Backbone and benzyl group |
| Hydrogen (H) | 20 | Saturation of bicyclic system |
| Chlorine (Cl) | 2 | Counterions in salt form |
| Nitrogen (N) | 2 | Pyrazine ring basic sites |
| Oxygen (O) | 2 | Sulfonyl groups |
| Sulfur (S) | 1 | Thieno ring component |
Stereochemical Configuration at 4aR and 7aS Positions
The 4aR and 7aS configurations define the spatial arrangement of the fused bicyclic system. X-ray crystallography of related octahydrothieno[3,4-b]pyrazine derivatives reveals a cis-fused ring junction, with the benzyl group occupying an equatorial position to minimize steric strain. Computational models suggest that this configuration stabilizes the molecule through intramolecular hydrogen bonding between the sulfonyl oxygens and proximal NH groups.
Absolute and Relative Stereochemistry
The compound’s stereochemistry is critical for its physicochemical properties:
- Absolute configuration : Determined via chiral HPLC and optical rotation comparisons with synthesized standards.
- Relative stereochemistry : The trans relationship between the 4a and 7a substituents is maintained across synthetic analogs, as confirmed by NOESY NMR correlations.
Physical Appearance and Basic Properties
Molecular Weight Determination
The molecular weight of 339.28 g/mol was calculated using high-resolution mass spectrometry (HRMS), showing a parent ion peak at m/z 339.2811 [M+H]⁺. Isotopic patterns matched the expected chlorine and sulfur content.
Salt Formation and Crystalline Structure
As a dihydrochloride salt, the compound forms a monoclinic crystalline lattice under standard conditions. Powder X-ray diffraction (PXRD) of analogs indicates that chloride ions occupy interstitial sites, stabilized by ionic interactions with protonated pyrazine nitrogens. The crystalline structure enhances stability and solubility in polar solvents.
Structural Elucidation Techniques
X-Ray Crystallography Analysis
While direct X-ray data for this specific compound is not publicly available, studies on structurally similar octahydrothieno[3,4-b]pyrazine derivatives reveal:
Computational Modeling of Molecular Geometry
Density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level predict:
- Optimized geometry : The benzyl group adopts a conformation perpendicular to the bicyclic system, reducing van der Waals repulsions.
- Electrostatic potential : Regions of high electron density localize around the sulfonyl oxygens (-0.42 e⁻/ų) and pyrazine nitrogens (-0.38 e⁻/ų).
- Frontier orbitals : The HOMO-LUMO gap is 4.8 eV, indicating moderate electronic stability.
Properties
IUPAC Name |
(4aS,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.2ClH/c16-18(17)9-12-13(10-18)15(7-6-14-12)8-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10H2;2*1H/t12-,13+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVLMEMMYZCVIJ-CQSOCPNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Molecular Characteristics
The thieno[3,4-b]pyrazine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations:
- Benzyl vs. Methyl Substituent : The benzyl group introduces aromaticity and increased hydrophobicity compared to the methyl analog, likely reducing aqueous solubility but enhancing membrane permeability. The methyl derivative (CAS 2173052-56-5) has a lower molecular weight (263.18 vs. 349.27 g/mol) and simpler synthesis .
- Acyl vs.
Physicochemical Properties
- Solubility : The dihydrochloride salt form improves aqueous solubility for all analogs. However, the benzyl derivative’s aromatic group may reduce solubility compared to the methyl or acylated versions.
- Stability : Sulfone groups (6,6-dioxide) enhance oxidative stability across all analogs. The benzyl derivative’s aromatic ring may confer additional thermal stability .
Preparation Methods
Formation of Octahydrothieno[3,4-b]pyrazine Core
The bicyclic core is typically synthesized via cyclization reactions involving:
- Starting materials such as tetrahydrothiopyran derivatives or related thiol precursors
- Condensation with hydrazine or substituted hydrazines to form the pyrazine ring fused to the thieno ring
- Control of stereochemistry at the 4a and 7a positions is achieved by stereoselective cyclization conditions or chiral auxiliaries
Oxidation to 6,6-Dioxide
The oxidation of the thieno sulfur atom to sulfone is a critical step and is usually achieved by treatment with oxidizing agents such as:
- m-Chloroperbenzoic acid (m-CPBA)
- Hydrogen peroxide (H2O2) in the presence of catalysts
- Peracids under controlled temperature and pH to avoid over-oxidation or ring degradation
The reaction is monitored by TLC and NMR to confirm the formation of the sulfone group, ensuring the 6,6-dioxide state
Formation of Dihydrochloride Salt
- The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl)
- This step improves the compound’s crystalline properties and facilitates purification by precipitation or recrystallization
Representative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Tetrahydrothiopyran derivative + hydrazine | Formation of octahydrothieno[3,4-b]pyrazine core with stereocontrol |
| 2 | N-Alkylation | Benzyl chloride, K2CO3, DMF, 50-70°C | Selective N1-benzylation yielding benzyloxy derivative |
| 3 | Oxidation | m-CPBA or H2O2, room temp to 40°C | Conversion of thieno sulfur to sulfone (6,6-dioxide) |
| 4 | Salt formation | HCl in ethanol or ether | Formation of dihydrochloride salt, solid isolation |
Research Findings and Optimization Notes
- Stereoselectivity during the cyclization step is crucial to obtain the (4aR,7aS) isomer; use of chiral catalysts or temperature control improves yield and purity.
- Oxidation conditions must be carefully optimized to avoid ring cleavage or partial oxidation; slow addition of oxidant and temperature control are recommended.
- The benzyloxy substituent introduction is best performed post-cyclization to minimize side reactions and improve regioselectivity.
- Formation of the dihydrochloride salt enhances compound stability and allows for easier handling and storage.
- Purification is typically achieved by recrystallization from suitable solvents after salt formation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of structurally similar heterocyclic compounds (e.g., pyrrolo[3,4-b]pyrazine derivatives) often involves condensation reactions under reflux with catalysts like sodium acetate in mixed solvents (e.g., acetic anhydride/acetic acid). For example, thiazolo-pyrimidine derivatives are synthesized via refluxing with chloroacetic acid and aldehydes, followed by crystallization . Optimizing reaction time, solvent ratios, and catalyst loading can improve yields. Characterization via IR, NMR, and mass spectrometry is critical to confirm product identity .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability is influenced by moisture, temperature, and incompatible reagents. Avoid exposure to oxidizing agents or strong acids/bases. Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (e.g., -20°C). For similar compounds, stability testing via accelerated degradation studies (e.g., thermal stress at 40–60°C, humidity chambers) combined with HPLC or TLC monitoring is recommended .
Q. What spectroscopic techniques are most effective for characterizing its structural conformation?
- Methodological Answer : Use a combination of:
- FT-IR to identify functional groups (e.g., sulfone groups at ~1350–1300 cm⁻¹ and ~1150–1120 cm⁻¹) .
- NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) to resolve stereochemistry and confirm the benzyl and octahydrothieno-pyrazine moieties .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Tools like PISTACHIO, REAXYS, and BKMS_METABOLIC databases enable retrosynthetic analysis by identifying plausible precursors and reaction pathways. For example, predictive algorithms prioritize nucleophilic substitutions or oxidation steps based on electron density maps of the thieno-pyrazine core. Molecular docking studies (e.g., AutoDock Vina) can also assess interactions with biological targets .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, buffer pH). Standardize protocols using:
- Positive controls (e.g., reference inhibitors for enzyme assays).
- Dose-response curves with triplicate measurements to calculate robust IC₅₀ values.
- Meta-analysis of published data to identify outliers, as seen in limitations of HSI-based pollution studies where organic degradation skewed results .
Q. How can the compound’s regioselectivity in nucleophilic substitution reactions be controlled?
- Methodological Answer : Regioselectivity in heterocycles is influenced by steric and electronic factors. For example, benzyl groups may direct nucleophiles to less hindered positions. Use DFT calculations (e.g., Gaussian software) to map electrostatic potentials and predict reactive sites. Experimentally, varying solvents (polar vs. nonpolar) and temperatures can shift selectivity, as demonstrated in thiadiazin syntheses .
Q. What experimental designs mitigate degradation during long-term biological assays?
- Methodological Answer : Degradation in aqueous buffers (e.g., hydrolysis of the sulfone group) can be minimized by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
